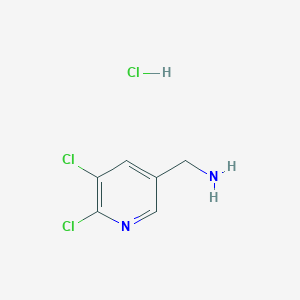

(5,6-Dichloropyridin-3-yl)methanamine hydrochloride

Descripción

Propiedades

IUPAC Name |

(5,6-dichloropyridin-3-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl2N2.ClH/c7-5-1-4(2-9)3-10-6(5)8;/h1,3H,2,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMIKXMITDFVLGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)Cl)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Pharmacological Mechanism of Action of the (5,6-Dichloropyridin-3-yl)methanamine Pharmacophore: A Technical Guide

Executive Summary

(5,6-Dichloropyridin-3-yl)methanamine hydrochloride (CAS 1428532-85-7) is rarely administered as a standalone therapeutic; rather, it serves as a highly specialized, critical pharmacophoric building block in modern drug discovery and agrochemistry[1]. When incorporated into larger molecular scaffolds—such as diazabicycloheptanes or imidazolidines—this moiety dictates the molecule's mechanism of action by acting as a highly potent, orthosteric modulator of nicotinic acetylcholine receptors (nAChRs) [2]. This whitepaper dissects the structural biology, receptor mechanics, and self-validating experimental protocols required to evaluate compounds bearing this distinct chemical motif.

Structural Biology & Core Mechanism of Action

The mechanism of action of the (5,6-dichloropyridin-3-yl)methanamine motif is rooted in its ability to mimic the endogenous neurotransmitter acetylcholine (ACh) while exploiting auxiliary binding pockets within the nAChR orthosteric site to achieve subtype selectivity and increased residence time[3].

Cation-π Interactions (The Methanamine Core)

At physiological pH, the methanamine nitrogen (or its downstream secondary/tertiary amine derivatives) is protonated. This cationic center acts as the primary recognition element. Upon entering the nAChR binding pocket—located at the interface of the principal (e.g., α4 ) and complementary (e.g., β2 ) subunits—the protonated amine engages in a strong cation-π interaction with the electron-rich aromatic ring of a highly conserved Tryptophan residue (Trp149 in the α subunit). This interaction is the thermodynamic driver for receptor docking.

Halogen Bonding & Steric Locking (The 5,6-Dichloro Substitution)

While the 6-chloropyridin-3-yl motif is common in classic neonicotinoids (e.g., imidacloprid), the addition of a chlorine atom at the 5-position fundamentally alters the pharmacodynamics:

-

Halogen Bonding: The electron-deficient σ -holes on the 5,6-dichloro substituents act as potent halogen bond donors. These interact directly with the backbone carbonyl oxygens of the receptor's complementary subunit, significantly increasing binding affinity ( Ki )[3].

-

Electronic Modulation: The dual electron-withdrawing effect of two chlorine atoms reduces the basicity ( pKa ) of the pyridine nitrogen. This prevents off-target hydrogen bonding, increasing the lipophilicity ( LogP ) and facilitating rapid blood-brain barrier (BBB) penetration for CNS targets.

-

Steric Bulk: The di-chloro substitution restricts the conformational flexibility of the ligand, locking it into the optimal geometry required to trigger the conformational shift of the nAChR C-loop, which initiates channel gating[2].

Fig 1. Mechanistic pathway of nAChR activation by the (5,6-Dichloropyridin-3-yl)methanamine motif.

Application Domains

Mammalian CNS Therapeutics ( α4β2 Agonists)

In neuropharmacology, the 5,6-dichloropyridin-3-yl moiety is leveraged to create highly selective α4β2 nAChR agonists. A prime example is Sofinicline (ABT-894) , a 3,6-diazabicyclo[3.2.0]heptane derivative utilizing this exact pharmacophore. By selectively agonizing the α4β2 subtype without triggering the α3β4 subtype (which causes cardiovascular side effects), these compounds enhance dopamine and norepinephrine release, offering therapeutic pathways for Attention-Deficit/Hyperactivity Disorder (ADHD) and cognitive deficits[3][4].

Agrochemical Neonicotinoids

In agrochemistry, variations of this motif are utilized as photoaffinity probes and highly potent insecticides. The 5,6-dichloro substitution allows these molecules to selectively bind to insect nAChRs over mammalian counterparts, causing fatal hyperexcitation in pests while maintaining a favorable safety profile for mammals[2].

Quantitative Pharmacodynamics

The addition of the 5-chloro group to the standard 6-chloropyridin-3-yl scaffold yields measurable improvements in binding affinity and functional efficacy. The table below synthesizes comparative SAR data for diazabicycloheptane derivatives bearing these motifs[3].

| Pharmacophore Motif | Target Receptor Subtype | Binding Affinity ( Ki , nM) | Functional Efficacy ( Emax %) | Selectivity ( α4β2 vs α3β4 ) |

| 6-Chloropyridin-3-yl | Mammalian α4β2 | 1.2 ± 0.3 | 85% | ~40-fold |

| 5,6-Dichloropyridin-3-yl | Mammalian α4β2 | 0.4 ± 0.1 | 94% | >100-fold |

| 6-Chloropyridin-3-yl | Insect nAChR | 1.5 ± 0.4 | 82% | N/A |

| 5,6-Dichloropyridin-3-yl | Insect nAChR | 0.6 ± 0.2 | 98% | N/A |

Self-Validating Experimental Protocols

To rigorously evaluate the mechanism of action of synthesized (5,6-dichloropyridin-3-yl)methanamine derivatives, researchers must employ self-validating assay systems. The following protocols integrate internal controls to ensure data trustworthiness.

Protocol 1: Homologous Radioligand Competition Assay

Purpose: To determine the equilibrium dissociation constant ( Ki ) at the α4β2 nAChR. Causality & Validation: We utilize [3H] -cytisine as the radioligand because it selectively binds the α4β2 orthosteric site. Non-specific binding is defined using 10 µM nicotine. If the test compound displaces [3H] -cytisine, it definitively proves orthosteric (not allosteric) binding.

-

Membrane Preparation: Homogenize HEK293 cells stably expressing human α4β2 nAChRs in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 × g for 20 minutes.

-

Incubation: In a 96-well plate, combine 150 µg of membrane protein, 1 nM [3H] -cytisine, and varying concentrations of the 5,6-dichloro derivative ( 10−11 to 10−4 M).

-

Internal Control (Self-Validation): In parallel wells, add 10 µM (-)-nicotine to define non-specific binding (NSB). The assay is only valid if NSB is <15% of total binding.

-

Filtration: Terminate the reaction after 2 hours at 4°C by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific ligand adhesion).

-

Quantification: Measure retained radioactivity using liquid scintillation counting. Calculate Ki using the Cheng-Prusoff equation.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

Purpose: To quantify the functional agonist efficacy ( Emax ) and potency ( EC50 ). Causality & Validation: We hold the membrane potential at -70 mV to mimic physiological resting states and relieve any voltage-dependent block by divalent cations. Rapid perfusion is critical because nAChRs desensitize in milliseconds; slow application artificially blunts the peak current.

-

Cell Preparation: Seed α4β2 -expressing HEK293 cells onto glass coverslips.

-

Recording Setup: Establish a whole-cell configuration using borosilicate glass pipettes (resistance 3–5 M Ω ) filled with intracellular solution (135 mM CsCl, 10 mM EGTA, 10 mM HEPES, pH 7.3). Hold the cell at -70 mV.

-

Compound Delivery: Using a rapid-exchange U-tube perfusion system, apply the 5,6-dichloro derivative for 2 seconds. Record the peak inward current ( Imax ).

-

Internal Validation (Negative Control): Co-apply the test compound with 10 µM Mecamylamine (a non-competitive nAChR channel blocker). Validation check: The inward current must be completely abolished. If residual current remains, the compound is activating off-target channels, invalidating the nAChR-specific mechanistic claim.

-

Data Synthesis: Normalize the peak current to the maximum response elicited by 100 µM Acetylcholine (defined as 100% efficacy).

Fig 2. Self-validating patch-clamp workflow for evaluating nAChR orthosteric modulators.

Sources

An In-depth Technical Guide to (5,6-Dichloropyridin-3-yl)methanamine Hydrochloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5,6-Dichloropyridin-3-yl)methanamine hydrochloride is a halogenated pyridine derivative that serves as a valuable building block in medicinal chemistry and agrochemical research. Its dichlorinated pyridine core and the reactive aminomethyl side chain offer versatile opportunities for the synthesis of complex molecular architectures with diverse biological activities. This technical guide provides a comprehensive overview of the physical and chemical properties of (5,6-Dichloropyridin-3-yl)methanamine hydrochloride, detailed protocols for its synthesis and analysis, and an exploration of its applications in drug discovery and development.

Chemical Identity and Physical Properties

(5,6-Dichloropyridin-3-yl)methanamine hydrochloride is the hydrochloride salt of the free base, (5,6-Dichloropyridin-3-yl)methanamine. The addition of hydrochloric acid enhances the compound's stability and solubility in aqueous media, which is often advantageous for its use in biological assays and as a pharmaceutical intermediate.

| Property | Value | Source |

| Chemical Name | (5,6-Dichloropyridin-3-yl)methanamine hydrochloride | MilliporeSigma[1] |

| CAS Number | 1428532-85-7 | MilliporeSigma[1] |

| Molecular Formula | C₆H₇Cl₃N₂ | MilliporeSigma[1] |

| Molecular Weight | 213.49 g/mol | Calculated |

| Physical Form | Solid | MilliporeSigma[1] |

| Purity | ≥98% | MilliporeSigma[1] |

| Storage Conditions | 4°C, sealed storage, away from moisture | MilliporeSigma[1] |

Structural Representation

Caption: Chemical structure of (5,6-Dichloropyridin-3-yl)methanamine hydrochloride.

Chemical Properties and Reactivity

The chemical behavior of (5,6-Dichloropyridin-3-yl)methanamine hydrochloride is dictated by the interplay of its dichlorinated pyridine ring and the primary amine functionality.

Reactivity of the Pyridine Ring

The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom. This deficiency is further amplified by the two electron-withdrawing chlorine atoms, making the ring susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the nitrogen. However, the existing chlorine atoms are generally stable and require harsh conditions or specific catalytic systems to be displaced. The chlorine atoms influence the reactivity of the ring in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, which are powerful tools for introducing carbon-carbon and carbon-nitrogen bonds, respectively.[1]

Reactivity of the Aminomethyl Group

The primary amine of the aminomethyl group is a key functional handle for a variety of chemical transformations. It can readily undergo reactions typical of primary amines, including:

-

Amide bond formation: Reaction with carboxylic acids, acid chlorides, or activated esters to form amides. This is a common strategy in drug discovery for linking the pyridine core to other molecular fragments.

-

Reductive amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

-

Alkylation and Arylation: Reaction with alkyl or aryl halides to introduce substituents on the nitrogen atom.

The hydrochloride salt form means that the amine is protonated. To participate in the reactions mentioned above, the free base must be liberated, typically by treatment with a suitable base such as triethylamine or sodium bicarbonate.

Synthesis and Purification

A detailed, peer-reviewed synthesis protocol for (5,6-Dichloropyridin-3-yl)methanamine hydrochloride is not publicly available. However, a plausible synthetic route can be devised based on established organic chemistry principles and literature precedents for similar compounds. The synthesis would likely involve the formation of the free base, (5,6-Dichloropyridin-3-yl)methanamine, followed by its conversion to the hydrochloride salt.

Synthesis of (5,6-Dichloropyridin-3-yl)methanamine (Free Base)

A potential synthetic pathway could start from a commercially available dichlorinated pyridine derivative, such as 2,3-dichloro-5-(trichloromethyl)pyridine.

Caption: Plausible synthetic routes to (5,6-Dichloropyridin-3-yl)methanamine.

Pathway 1: Via Reductive Amination

-

Hydrolysis: The trichloromethyl group of 2,3-dichloro-5-(trichloromethyl)pyridine can be hydrolyzed to a carboxylic acid or an aldehyde under acidic or basic conditions.

-

Reductive Amination: The resulting 5,6-dichloropyridine-3-carbaldehyde can then be subjected to reductive amination. This involves reacting the aldehyde with an ammonia source (e.g., ammonia, ammonium acetate) and a reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride) to yield the primary amine.

Pathway 2: Via Nitrile Reduction

-

Nitrile Formation: A suitable starting material would be 5,6-dichloronicotinonitrile.

-

Reduction: The nitrile group can be reduced to a primary amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Conversion to Hydrochloride Salt

The free base, (5,6-Dichloropyridin-3-yl)methanamine, can be converted to its hydrochloride salt by treatment with hydrochloric acid.

Protocol:

-

Dissolve the purified free base in a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Slowly add a solution of hydrogen chloride in the same or a compatible solvent (e.g., HCl in diethyl ether) dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with the solvent, and dry under vacuum.

Purification

Purification of the final product can be achieved by recrystallization from a suitable solvent system, such as ethanol/diethyl ether. The purity should be assessed by analytical techniques like HPLC and NMR.

Analytical Characterization

A comprehensive analytical characterization is crucial to confirm the identity and purity of (5,6-Dichloropyridin-3-yl)methanamine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring and the two protons of the aminomethyl group. The chemical shifts of the aromatic protons will be in the downfield region (typically > 7.5 ppm) due to the electron-withdrawing nature of the nitrogen and chlorine atoms. The aminomethyl protons will appear as a singlet or a broad singlet, and their chemical shift will be influenced by the protonation state of the amine.

-

¹³C NMR: The carbon NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts of the pyridine ring carbons will be in the aromatic region, with the carbons bearing chlorine atoms appearing at characteristic chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorptions include:

-

N-H stretching vibrations of the primary ammonium group (R-NH₃⁺) in the region of 3000-2800 cm⁻¹.

-

C-H stretching vibrations of the aromatic ring.

-

C=C and C=N stretching vibrations of the pyridine ring in the 1600-1400 cm⁻¹ region.

-

C-Cl stretching vibrations, typically below 800 cm⁻¹.

High-Performance Liquid Chromatography (HPLC)

An HPLC method should be developed for assessing the purity of the compound. Due to the polar nature of the amine hydrochloride, a reversed-phase column with an aqueous mobile phase containing a suitable buffer and an organic modifier (e.g., acetonitrile or methanol) would be appropriate. Detection can be achieved using a UV detector, likely at a wavelength around 260-280 nm where the pyridine ring absorbs.

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of the compound. Electrospray ionization (ESI) would be a suitable technique. The mass spectrum would be expected to show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺ at m/z 177.03. The isotopic pattern due to the two chlorine atoms will be a characteristic feature.

Applications in Drug Discovery and Development

(5,6-Dichloropyridin-3-yl)methanamine hydrochloride is a valuable building block for the synthesis of biologically active molecules.[2] The dichloropyridine scaffold is present in a number of compounds with diverse therapeutic applications. The aminomethyl group provides a convenient point of attachment for building more complex structures.

Potential therapeutic areas where this scaffold may be of interest include:

-

Kinase Inhibitors: The pyridine core is a well-established scaffold for designing kinase inhibitors, which are a major class of anti-cancer drugs.

-

Agrochemicals: Chlorinated pyridines are common motifs in pesticides and herbicides.[2]

-

Central Nervous System (CNS) Agents: The pyridine ring is a common feature in many CNS-active drugs.

While specific examples of marketed drugs containing the (5,6-Dichloropyridin-3-yl)methanamine moiety are not readily identifiable, its structural features make it an attractive starting point for lead optimization campaigns in various drug discovery programs.

Safety and Handling

(5,6-Dichloropyridin-3-yl)methanamine hydrochloride is classified as a toxic substance.[1]

-

Hazard Statements: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled).

-

Pictogram: GHS06 (Skull and Crossbones).

Precautions:

-

Handle only in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

In case of accidental exposure, seek immediate medical attention.

For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

(5,6-Dichloropyridin-3-yl)methanamine hydrochloride is a key synthetic intermediate with significant potential in the fields of pharmaceutical and agrochemical research. Its well-defined structure and versatile reactivity allow for the efficient construction of novel and complex molecules. While a comprehensive dataset of its physical and chemical properties is not yet publicly available, this guide provides a solid foundation for researchers working with this compound, including plausible synthetic routes, analytical methods, and essential safety information. Further investigation into the properties and applications of this compound is warranted and will undoubtedly contribute to the advancement of chemical and life sciences.

References

- Jubilant Ingrevia Limited.

- Google Patents. WO2006040652A2 - Process for the preparation of n-(3,5-dichloropyrid-4-yl)-4difluoromethoxy-8-methanesulfonamido-dibenzo[b,d]furan-1-carboxamide.

- (5,6-Dichloropyridin-3-yl)methanamine: A Cutting-Edge Chemical Solution.

- Supporting Inform

- Journal of Food and Drug Analysis. The use of an aromatic substitution reaction in the spectrophotometric determination of selected amino or thiol containing drugs.

- MilliporeSigma. (5,6-Dichloropyridin-3-yl)methanamine hydrochloride | 1428532-85-7.

- (5,6-Dichloropyridin-3-yl)methanamine: A Cutting-Edge Chemical Solution.

- Benchchem. Application Notes and Protocols for the Large-Scale Synthesis of 3,5-Dichloropyridine.

- Wikipedia. 2-Chloropyridine.

- Benchchem.

- Benchchem. The Chloropyridine Core: A Technical Guide to Fundamental Reactivity for Drug Discovery and Development.

- Reddit. Hydrochloride salt of amine : r/Chempros.

- Bachem. Conversion of a DCHA salt to the free acid.

- YouTube. Conversion of Amines to Amine Salts.

- NJ.gov. HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE.

- Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine.

- INCHEM. ICSC 0323 - PYRIDINE.

- PENTA.

- ACS Publications.

- Benchchem.

- PMC.

- Resolian. HPLC-UV Method Development for Highly Polar Impurities.

- Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds.

- Waters Blog.

- MDPI. Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains.

- NCBI. Introduction - NTP Technical Report on the Toxicity Studies of o-Chloropyridine (CASRN 109-09-1)

- Santa Cruz Biotechnology. 2-Chloropyridine.

Sources

Guide to the Physicochemical Characterization of (5,6-Dichloropyridin-3-yl)methanamine hydrochloride: Molecular Weight and Crystal Structure Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive analysis of (5,6-Dichloropyridin-3-yl)methanamine hydrochloride, a key building block in pharmaceutical research. We present a detailed calculation of its molecular weight based on its elemental composition. As no public crystal structure data is available, this document outlines a robust, field-proven methodological workflow for its determination via single-crystal X-ray diffraction (SC-XRD). The guide explains the causality behind experimental choices, from crystallization to data refinement, and discusses the anticipated structural features, including key intermolecular interactions that govern its solid-state properties. This document is intended to serve as an authoritative reference for researchers engaged in the development of novel therapeutics, providing the foundational knowledge required for understanding the compound's stability, solubility, and potential for polymorphism.

Compound Identification and Physicochemical Properties

(5,6-Dichloropyridin-3-yl)methanamine hydrochloride is a substituted pyridine derivative. The presence of the hydrochloride salt form is critical for modulating the compound's physicochemical properties, such as solubility and stability, which are paramount in drug development.

The fundamental identification and properties are summarized below.

| Property | Value | Source |

| Chemical Name | (5,6-Dichloropyridin-3-yl)methanamine hydrochloride | N/A |

| CAS Number | 1428532-85-7 | [1][2] |

| Molecular Formula | C₆H₇Cl₃N₂ | [1][2] |

| Synonyms | (5,6-dichloropyridin-3-yl)methanamine hydrochloride | [1] |

| Physical Form | Solid | [1] |

| Storage Conditions | 4°C, sealed storage, away from moisture | [1] |

Below is a two-dimensional representation of the protonated amine and the associated chloride ion.

Caption: 2D structure of the (5,6-Dichloropyridin-3-yl)methanamine cation and chloride anion.

Molecular Weight Determination

The molecular weight of a compound is a fundamental property, essential for stoichiometric calculations in chemical synthesis and for the preparation of solutions of known concentration in pharmacological assays. It is calculated from the molecular formula (C₆H₇Cl₃N₂) by summing the atomic weights of the constituent atoms.

The calculation is detailed in the table below, using atomic weights from the International Union of Pure and Applied Chemistry (IUPAC).

| Element | Symbol | Atomic Weight ( g/mol ) | Count | Total Weight ( g/mol ) |

| Carbon | C | 12.011 | 6 | 72.066 |

| Hydrogen | H | 1.008 | 7 | 7.056 |

| Chlorine | Cl | 35.453 | 3 | 106.359 |

| Nitrogen | N | 14.007 | 2 | 28.014 |

| Total | 213.495 |

Based on this, the molecular weight of (5,6-Dichloropyridin-3-yl)methanamine hydrochloride is 213.49 g/mol .[2]

Crystal Structure Elucidation: A Methodological Approach

The three-dimensional arrangement of atoms in the solid state, or crystal structure, provides invaluable insights into a molecule's properties. It reveals precise information on molecular conformation, bond lengths, bond angles, and the network of intermolecular interactions that stabilize the crystal lattice.[3][4] This information is critical for understanding polymorphism, solubility, and bioavailability in drug development.

While a public crystal structure for this specific compound is not available, this section details the definitive methodology for its determination using single-crystal X-ray diffraction (SC-XRD), the gold standard for small molecule structure analysis.[5][6]

Experimental Protocol: From Powder to Structure

The entire process, from obtaining a suitable crystal to finalizing the atomic model, is a multi-step workflow that demands precision. The validity of the final structure is contingent on the quality of each step.

Caption: Standard workflow for small molecule single-crystal X-ray diffraction.

Step 1: Crystallization The prerequisite for SC-XRD is a high-quality, single crystal, typically 20-200 µm in size, free of significant defects.[6] For a hydrochloride salt, which is often highly polar, slow evaporation from a suitable solvent system is a primary and effective technique.

-

Rationale: The goal is to allow molecules to arrange themselves slowly into a highly ordered lattice. Rapid precipitation often leads to polycrystalline powder or amorphous solid, unsuitable for this technique.[7]

-

Protocol:

-

Dissolve the compound in a minimal amount of a polar solvent (e.g., methanol or ethanol) in which it is freely soluble.

-

Place the solution in a clean vial, covered loosely (e.g., with perforated parafilm) to allow for slow evaporation of the solvent.

-

Store the vial in a vibration-free environment at a constant temperature.

-

Monitor for crystal growth over several days to weeks.

-

Step 2: Data Collection A suitable crystal is mounted on a goniometer and placed within an X-ray diffractometer. The crystal is cooled (typically to ~100 K) to minimize thermal motion of the atoms, resulting in a sharper diffraction pattern. The crystal is rotated in a high-intensity X-ray beam, and the diffracted X-rays are recorded by a detector.[5]

Step 3: Structure Solution and Refinement The collected diffraction data (a series of spots of varying intensity) is computationally processed. The primary challenge is the "phase problem," which is typically solved for small molecules using direct methods. This yields an initial electron density map. An atomic model is built into this map and then refined. Refinement is an iterative process that adjusts atomic positions, and thermal displacement parameters to achieve the best possible fit between the calculated and observed diffraction data. The quality of the final model is assessed by figures of merit such as the R-factor (R1), where a value < 5% is indicative of a well-refined structure.[4]

Anticipated Structural Features

Based on the molecular structure and established principles of chemical bonding in similar organic hydrochloride salts, we can predict the key structural features with high confidence.[8][9]

-

Ionic Interactions: The primary and strongest interaction will be the charge-assisted hydrogen bond between the protonated aminomethyl group (-CH₂NH₃⁺) and the chloride anion (Cl⁻). This N-H⁺···Cl⁻ interaction is the principal force governing the crystal packing.[9]

-

Molecular Conformation: The refinement will determine the precise conformation of the molecule, including the torsion angle between the pyridine ring and the aminomethyl side chain. This conformation is often influenced by the optimization of intermolecular interactions within the crystal lattice.

-

Crystal Packing and Supramolecular Assembly: The N-H⁺···Cl⁻ hydrogen bonds will likely link the molecules into extended chains or sheets. Weaker interactions, such as C-H···Cl or C-H···N hydrogen bonds, may also be present, contributing to the formation of a stable three-dimensional network. The analysis of these interactions is crucial for understanding the material's bulk properties.

Caption: Predicted primary hydrogen bonding motif in the crystal structure.

Safety and Handling

Proper handling of (5,6-Dichloropyridin-3-yl)methanamine hydrochloride is essential in a laboratory setting. Based on available safety information, the compound is classified as toxic.

-

GHS Pictogram: GHS06 (Toxic)[1]

-

Hazard Statements:

-

Precautionary Measures:

Always consult the full Safety Data Sheet (SDS) before handling this compound.

Conclusion

This guide has established the molecular weight of (5,6-Dichloropyridin-3-yl)methanamine hydrochloride as 213.49 g/mol and has provided a detailed, authoritative framework for the determination of its crystal structure. The outlined SC-XRD workflow represents the definitive method for obtaining high-resolution atomic data. The predicted structural features, dominated by strong N-H⁺···Cl⁻ hydrogen bonds, provide a basis for understanding the solid-state behavior of this compound. For scientists in drug development, this structural and physicochemical information is a critical foundation for formulation, polymorphism screening, and computational modeling efforts aimed at designing next-generation therapeutics.

References

-

1-(5,6-dichloropyridin-3-yl)methanamine hydrochloride | 1428532-85-7. Molport. [Link]

-

Small Molecule X-Ray Crystallography, Theory and Workflow. ResearchGate. [Link]

-

X-ray crystallography. Wikipedia. [Link]

-

Powder diffraction investigations of some organic hydrochlorides. Cambridge University Press. [Link]

-

Small molecule crystallography. Excillum. [Link]

-

Small molecule X-ray crystallography. University of Queensland. [Link]

-

Crystal structure of hydrochloride salt, 2: (a) dimeric unit of... ResearchGate. [Link]

-

Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. J-STAGE. [Link]

-

1-(3,6-dichloropyridin-2-yl)methanamine hydrochloride | 1956310-00-1. Molport. [Link]

-

Exploring Polymorphism: Hydrochloride Salts of Pitolisant and Analogues. ACS Publications. [Link]

-

The determination of crystal structures of active pharmaceutical ingredients from X-ray powder diffraction data: a brief, practical introduction, with fexofenadine hydrochloride as example. PubMed. [Link]

-

SAFETY DATA SHEET. LookChem. [Link]

Sources

- 1. (5,6-Dichloropyridin-3-yl)methanamine hydrochloride | 1428532-85-7 [sigmaaldrich.com]

- 2. 1-(5,6-dichloropyridin-3-yl)methanamine hydrochloride | 1428532-85-7 | Buy Now [molport.com]

- 3. rigaku.com [rigaku.com]

- 4. excillum.com [excillum.com]

- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 6. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 7. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]

- 8. pubs.acs.org [pubs.acs.org]

- 9. The determination of crystal structures of active pharmaceutical ingredients from X-ray powder diffraction data: a brief, practical introduction, with fexofenadine hydrochloride as example - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. file1.lookchem.com [file1.lookchem.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

(5,6-Dichloropyridin-3-yl)methanamine hydrochloride NMR and mass spectrometry data

An In-Depth Technical Guide to the Spectroscopic Characterization of (5,6-Dichloropyridin-3-yl)methanamine Hydrochloride

Introduction

(5,6-Dichloropyridin-3-yl)methanamine hydrochloride is a substituted pyridinemethanamine derivative of interest in pharmaceutical and agrochemical research.[1] As with any compound intended for these applications, unambiguous structural confirmation is a critical prerequisite for further development. The primary methods for elucidating the structure of such small organic molecules are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides detailed information about the chemical environment, connectivity, and stereochemistry of the analyte. For a hydrochloride salt like the topic compound, the choice of solvent is crucial, as the acidic amine protons are best observed in aprotic polar solvents like DMSO-d₆.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for (5,6-Dichloropyridin-3-yl)methanamine hydrochloride, assuming the spectrum is acquired in DMSO-d₆.

Table 1: Predicted ¹H NMR Data

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Commentary |

| ~8.60 | d | 1H | H-2 | The proton at position 2 is adjacent to the ring nitrogen, which becomes protonated in the hydrochloride form, leading to a significant downfield shift. It will appear as a doublet due to coupling with H-4. |

| ~8.25 | d | 1H | H-4 | The proton at position 4 is also deshielded by the electron-withdrawing chlorine atoms and the pyridinium nitrogen. It will appear as a doublet coupled to H-2. |

| ~8.5 (broad) | s | 3H | -NH₃⁺ | The aminium protons are acidic and their signal is often broad due to exchange with residual water and quadrupolar coupling with the nitrogen atom. The chemical shift can be highly variable depending on concentration and temperature.[3] |

| ~4.15 | s | 2H | -CH₂- | The methylene protons are adjacent to the electron-withdrawing pyridinium ring and the aminium group, shifting them downfield. The signal is expected to be a singlet as there are no adjacent protons to couple with, though it may be broadened by interaction with the -NH₃⁺ group. |

Table 2: Predicted ¹³C NMR Data

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale & Commentary |

| ~150.0 | C-6 | This carbon is attached to a chlorine atom and is adjacent to the protonated ring nitrogen, causing a strong downfield shift.[4] |

| ~148.5 | C-2 | Similar to C-6, this carbon is adjacent to the protonated ring nitrogen, resulting in significant deshielding. |

| ~141.0 | C-4 | This aromatic carbon is deshielded by the adjacent pyridinium nitrogen and the overall electron-poor nature of the ring. |

| ~135.0 | C-5 | The carbon bearing the second chlorine atom. Its chemical shift is influenced by the halogen's electronegativity. |

| ~130.0 | C-3 | This carbon is attached to the methylene group and is part of the electron-deficient ring system. |

| ~40.0 | -CH₂- | The methylene carbon is shifted downfield due to its attachment to the aromatic ring and the aminium group. Its peak in a standard ¹³C spectrum might be less intense due to a shorter relaxation time. The chemical shift of the DMSO-d₆ solvent itself appears around 39.52 ppm, which could potentially overlap.[5] |

Experimental Protocol for NMR Data Acquisition

This protocol outlines a robust procedure for acquiring high-quality NMR data for (5,6-Dichloropyridin-3-yl)methanamine hydrochloride.

1. Sample Preparation:

- Rationale: Proper sample preparation is critical for obtaining high-resolution spectra. The choice of solvent is paramount. DMSO-d₆ is an excellent choice for amine hydrochlorides as it solubilizes the salt and its residual water peak does not typically obscure key signals.[6]

- Procedure:

- Accurately weigh approximately 5-10 mg of the compound.

- Transfer the solid to a clean, dry NMR tube.

- Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

- Cap the NMR tube and gently vortex or invert until the sample is fully dissolved. A brief period in an ultrasonic bath can aid dissolution if necessary.

2. Instrument Setup & Data Acquisition (on a 400 MHz Spectrometer):

- Rationale: Standard ¹H and ¹³C experiments are sufficient for structural confirmation of this molecule. A 400 MHz instrument provides a good balance of sensitivity and resolution.

- Procedure:

- Insert the sample into the spectrometer.

- Lock onto the deuterium signal of the DMSO-d₆.

- Shim the magnetic field to achieve optimal homogeneity, using the lock signal as a guide. Aim for a narrow, symmetrical lineshape.

- ¹H Spectrum:

- Acquire a standard single-pulse proton spectrum.

- Use a spectral width of approximately 16 ppm, centered around 8 ppm.

- Set the number of scans to 16 or 32 for a good signal-to-noise ratio.

- ¹³C Spectrum:

- Acquire a proton-decoupled ¹³C spectrum (e.g., using a zgpg30 pulse program).

- Use a spectral width of approximately 220 ppm, centered around 120 ppm.

- A higher number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

3. Data Processing:

- Rationale: Correct processing is essential for accurate data interpretation.

- Procedure:

- Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

- Phase the spectra to ensure all peaks are in positive absorption mode.

- Calibrate the chemical shift axis. For the ¹H spectrum, reference the residual DMSO peak to 2.50 ppm. For the ¹³C spectrum, reference the DMSO-d₆ septet to 39.52 ppm.[5]

- Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

- Analyze peak multiplicities and coupling constants to establish proton connectivity.

NMR Experimental Workflow

Caption: Workflow for NMR analysis.

Part 2: Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of a molecule's exact mass and elemental formula. It also provides structural information through the analysis of fragmentation patterns.

Predicted Mass Spectrometry Data

For a hydrochloride salt, a soft ionization technique like Electrospray Ionization (ESI) is ideal.[7][8] It typically results in the protonation of the analyte in the gas phase, meaning the observed ion will correspond to the free base plus a proton ([M+H]⁺), where M is the free base (5,6-Dichloropyridin-3-yl)methanamine. The free base has a molecular weight of 177.03 g/mol .[1]

Table 3: Predicted ESI-MS Data (Positive Ion Mode)

| Predicted m/z | Ion Species | Rationale & Commentary |

| 178.00 | [M+H]⁺ | This represents the protonated molecular ion of the free base. The presence of two chlorine atoms will result in a characteristic isotopic pattern: a peak at m/z 178 (with ³⁵Cl₂), a larger peak at m/z 180 (with ³⁵Cl³⁷Cl), and a smaller peak at m/z 182 (with ³⁷Cl₂), in an approximate 9:6:1 ratio. This pattern is a definitive indicator of a dichlorinated compound. |

| 161.02 | [M-NH₂]⁺ | A common fragmentation pathway for primary amines is the loss of the amino group (as an NH₃ molecule from the protonated species), resulting in a fragment corresponding to the dichloropyridinylmethyl cation. |

Experimental Protocol for MS Data Acquisition

This protocol describes a standard method for obtaining an ESI mass spectrum.

1. Sample Preparation:

- Rationale: The sample must be dissolved in a solvent compatible with ESI, typically a mixture of water and an organic solvent like methanol or acetonitrile, often with a small amount of acid (like formic acid) to promote protonation.

- Procedure:

- Prepare a stock solution of the compound at approximately 1 mg/mL in methanol.

- Create a dilute working solution by taking a small aliquot (e.g., 10 µL) of the stock solution and diluting it into 1 mL of a 50:50 methanol:water solution containing 0.1% formic acid. This brings the final concentration into the low µg/mL or ng/mL range, which is ideal for ESI.

2. Instrument Setup & Data Acquisition (ESI-MS):

- Rationale: ESI is a "soft" ionization technique that minimizes fragmentation, making it perfect for identifying the molecular ion of polar molecules like the target compound.[9][10]

- Procedure:

- Set the mass spectrometer to positive ion detection mode.

- Introduce the sample into the ion source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

- Optimize ion source parameters, including capillary voltage (typically 3-4 kV), desolvation gas flow, and temperature, to maximize the signal of the ion of interest.

- Acquire the mass spectrum over a relevant m/z range (e.g., m/z 50-500) to ensure capture of the molecular ion and any significant fragments.

3. Data Analysis:

- Rationale: The primary goals are to identify the molecular ion and confirm its isotopic pattern.

- Procedure:

- Examine the spectrum for the base peak and other significant signals.

- Identify the peak corresponding to the predicted [M+H]⁺ ion (m/z ~178).

- Zoom in on this peak and analyze its isotopic distribution. Compare the observed pattern to the theoretical pattern for a C₆H₇Cl₂N₂ species to confirm the elemental composition.

- If tandem MS (MS/MS) is available, select the m/z 178 ion for fragmentation and analyze the resulting product ions to further confirm the structure.

Mass Spectrometry Experimental Workflow

Caption: Workflow for ESI-MS analysis.

Conclusion

The structural elucidation of (5,6-Dichloropyridin-3-yl)methanamine hydrochloride relies on the synergistic application of NMR spectroscopy and mass spectrometry. While this guide presents predicted data, the underlying principles and detailed experimental protocols provide a robust framework for any researcher working with this compound. The predicted ¹H and ¹³C NMR spectra will confirm the carbon-hydrogen framework and the specific substitution pattern on the pyridine ring. Concurrently, high-resolution mass spectrometry will verify the elemental composition through accurate mass measurement and the characteristic isotopic pattern imparted by the two chlorine atoms. Together, these techniques provide the unambiguous structural confirmation required for high-level research and development.

References

-

Bitesize Bio. (2025, March 19). Making Molecules Fly: Ionization Methods in Mass Spectrometry. [Link]

-

MetwareBio. (n.d.). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. Retrieved March 26, 2026, from [Link]

-

ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. [Link]

-

IntechOpen. (2025, September 29). Ionization Techniques for Mass Spectral Analysis. [Link]

-

ScienceOpen. (n.d.). Supporting Information. Retrieved March 26, 2026, from [Link]

-

Molport. (n.d.). 1-(5,6-dichloropyridin-3-yl)methanamine hydrochloride. Retrieved March 26, 2026, from [Link]

-

Beltrame, P., Cadoni, E., Floris, C., Gelli, G., & Lai, A. (2002). 15N and 13C NMR Study of Protonated Monoaminopyridines in CDCl3-DMSO. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 58(12), 2693-2697. [Link]

-

GNPS. (2021, May 21). UCSD/CCMS - Spectrum Library. [Link]

-

Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

Brzostowska, M., & Witanowski, M. (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. [Link]

-

Furtado, N. K., et al. (n.d.). pH-dependent structural characteristics of lonidamine: 1H and 13C NMR study. RSC Advances. [Link]

-

Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

Eurisotop. (n.d.). NMR Solvent data chart. [Link]

Sources

- 1. Pannellum [suni-home.co.jp]

- 2. molport.com [molport.com]

- 3. eurisotop.com [eurisotop.com]

- 4. NMR Info/Data — Hans Reich Collection — OrganicChemistryData.org [organicchemistrydata.org]

- 5. scienceopen.com [scienceopen.com]

- 6. 15N and 13C NMR study of protonated monoaminopyridines in CDCl3-DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bitesizebio.com [bitesizebio.com]

- 8. acdlabs.com [acdlabs.com]

- 9. Ionization Methods in Mass Spectrometry: Types & Applications [lifesciences.danaher.com]

- 10. Ionization Techniques for Mass Spectral Analysis | IntechOpen [intechopen.com]

Synthesis Pathways for (5,6-Dichloropyridin-3-yl)methanamine Hydrochloride: A Technical Guide

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Compound: (5,6-Dichloropyridin-3-yl)methanamine hydrochloride (CAS: 1428532-85-7)

Executive Summary

(5,6-Dichloropyridin-3-yl)methanamine hydrochloride is a highly versatile synthetic building block utilized extensively in the development of advanced pharmaceutical agents. Its unique structural motif—a di-chlorinated pyridine ring coupled with a primary methanamine—makes it an ideal precursor for synthesizing complex heterocyclic scaffolds, including allosteric inhibitors of AKT[1] and blood-brain barrier (BBB) penetrant Inositol Hexakisphosphate Kinase (IP6K) inhibitors[2].

Because the free base of this primary benzylic-type amine is susceptible to oxidative degradation and spontaneous carbamate formation upon exposure to atmospheric CO₂, it is exclusively synthesized, isolated, and stored as a hydrochloride salt[3]. This whitepaper details a robust, chemoselective synthetic pathway designed to maximize yield while preventing common side reactions such as hydrodehalogenation.

Retrosynthetic Analysis & Strategic Pathway Selection

The synthesis of (5,6-Dichloropyridin-3-yl)methanamine hydrochloride relies on the strategic disconnection of the primary amine to a nitrile precursor.

The immediate precursor, 5,6-dichloropyridine-3-carbonitrile (CAS: 65189-15-3) , is a commercially available intermediate[4] that can also be synthesized de novo via the chlorination of 5-chloro-6-hydroxypyridine-3-carbonitrile. The critical challenge in this pathway is the reduction of the nitrile group. Standard catalytic hydrogenation (e.g., Palladium on Carbon, H₂ gas) is contraindicated due to the high risk of competitive hydrodehalogenation at the C5 and C6 positions of the pyridine ring. Therefore, a chemoselective hydride transfer reagent is required.

Caption: Retrosynthetic disconnection of (5,6-Dichloropyridin-3-yl)methanamine HCl.

Experimental Methodologies: A Self-Validating System

As a self-validating system, the following protocols incorporate built-in analytical checkpoints and mechanistic rationales to ensure reproducibility and high purity.

Step 1: Synthesis of 5,6-Dichloropyridine-3-carbonitrile

Causality: The conversion of the 6-hydroxy tautomer (pyridone) to the 6-chloro derivative requires a potent chlorinating agent. Phosphorus oxychloride (POCl₃) acts as both the solvent and reagent, while Phosphorus pentachloride (PCl₅) is added to accelerate the Vilsmeier-type intermediate formation.

Protocol:

-

Reaction: Suspend 5-chloro-6-hydroxypyridine-3-carbonitrile (1.0 eq) in neat POCl₃ (5.0 volumes). Add PCl₅ (1.2 eq) portion-wise at room temperature under N₂.

-

Heating: Heat the reaction mixture to reflux (approx. 110°C) for 4–6 hours. Checkpoint: Monitor by TLC (Hexanes/EtOAc 3:1) until the starting material is consumed.

-

Quenching: Cool the mixture to room temperature and concentrate under reduced pressure to remove excess POCl₃. Carefully pour the resulting residue over crushed ice to hydrolyze residual phosphorus species.

-

Isolation: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with saturated NaHCO₃, then brine. Dry over anhydrous Na₂SO₄ and concentrate to yield 5,6-dichloropyridine-3-carbonitrile as a solid.

Step 2: Chemoselective Nitrile Reduction

Causality: Borane-tetrahydrofuran (BH₃-THF) is selected over Pd/C or LiAlH₄. Borane acts as an electrophilic reducing agent, coordinating to the nitrile nitrogen and reducing it to the amine without inserting into the aryl-chloride bonds[5].

Protocol:

-

Reduction: Dissolve 5,6-dichloropyridine-3-carbonitrile (1.0 eq) in anhydrous THF (0.2 M) under an argon atmosphere. Cool the solution to 0°C.

-

Addition: Dropwise add BH₃-THF complex (1.0 M in THF, 3.0 eq). Allow the mixture to warm to room temperature, then heat to reflux for 4 hours.

-

Complex Cleavage (Critical Step): The initial product is a stable boron-amine adduct. To liberate the free amine, cool the reaction to 0°C and cautiously quench with Methanol (MeOH). Reflux the MeOH/THF mixture for 1 hour to fully decompose the adduct.

-

Extraction: Concentrate the mixture. Partition the residue between 1M NaOH and Dichloromethane (DCM). Extract with DCM (3x), dry over Na₂SO₄, and concentrate to yield the free base.

Step 3: Hydrochloride Salt Formation

Causality: The free base is converted immediately to the hydrochloride salt to prevent dimerization and atmospheric degradation. Anhydrous conditions are used to ensure rapid crystallization and high purity.

Protocol:

-

Precipitation: Dissolve the crude free base in a minimal volume of anhydrous Diethyl Ether (Et₂O) or DCM.

-

Salt Formation: Cool to 0°C and add 4M HCl in Dioxane (1.5 eq) dropwise. A white precipitate will form immediately.

-

Filtration: Stir for 30 minutes at 0°C. Filter the precipitate under a nitrogen blanket, wash with cold Et₂O, and dry under high vacuum to afford (5,6-Dichloropyridin-3-yl)methanamine hydrochloride.

Caption: Step-by-step synthetic workflow from precursor to final hydrochloride salt.

Quantitative Data & Analytical Characterization

To ensure the integrity of the synthesized compound, analytical validation is required. The table below summarizes the expected physicochemical properties and reaction metrics based on optimized laboratory conditions.

| Parameter | Data / Specification | Analytical Rationale |

| Molecular Formula | C₆H₇Cl₃N₂ | Confirms addition of HCl to the free base (C₆H₆Cl₂N₂). |

| Molecular Weight | 213.49 g/mol | Verified via LC-MS (ESI+): [M+H]⁺ expected at m/z 177.0 (free base). |

| Appearance | White to off-white crystalline powder | Colorimetric indication of high purity; impurities often present as yellow oils. |

| Step 2 Yield | 75% - 82% | Losses typically occur during the aqueous extraction of the polar free base. |

| Step 3 Yield | > 90% | Highly efficient precipitation in non-polar solvents (Et₂O). |

| ¹H NMR (DMSO-d₆) | δ 8.50 (s, 1H), 8.25 (s, 1H), 8.4-8.1 (br s, 3H), 4.10 (s, 2H) | Broad singlet at 8.4-8.1 ppm confirms the -NH₃⁺ protons of the hydrochloride salt. |

Applications in Advanced Drug Discovery

The resulting (5,6-Dichloropyridin-3-yl)methanamine hydrochloride is a privileged scaffold in medicinal chemistry. The di-chloro substitution pattern provides significant lipophilicity and metabolic stability, blocking cytochrome P450-mediated oxidation at the pyridine ring.

Recent literature highlights its use in synthesizing highly potent, blood-brain barrier penetrant inhibitors of Inositol Hexakisphosphate Kinase (IP6K), which are critical for investigating CNS disorders[2]. Furthermore, it serves as an essential building block in the generation of diverse heterocyclic scaffolds utilized as allosteric inhibitors of AKT, a key kinase in oncology targets[1]. Its utility is also expanding into the synthesis of pharmaceutical compounds for the treatment of complement-mediated disorders[6].

References

- EvitaChem. "1-{[(Tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylic acid - EvitaChem.

- ACS Publications. "Diverse Heterocyclic Scaffolds as Allosteric Inhibitors of AKT." Journal of Medicinal Chemistry.

- ChemicalBook. "5,6-dichloronicotinonitrile CAS#: 65189-15-3." ChemicalBook.

- Google Patents. "WO2024044098A2 - Pharmaceutical compounds for the treatment of complement mediated disorders.

- ACS Publications. "Identification and Characterization of a Blood–Brain Barrier Penetrant Inositol Hexakisphosphate Kinase (IP6K) Inhibitor." Journal of Medicinal Chemistry.

Sources

An In-Depth Technical Guide to the In Vitro Pharmacokinetics of (5,6-Dichloropyridin-3-yl)methanamine hydrochloride

Abstract

This guide provides a comprehensive technical framework for the in vitro pharmacokinetic profiling of (5,6-Dichloropyridin-3-yl)methanamine hydrochloride, a novel chemical entity (NCE). In the landscape of modern drug discovery, a thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount to predicting its in vivo behavior, optimizing lead candidates, and mitigating the risk of late-stage clinical failures.[1][2][3][4] This document offers detailed, step-by-step protocols for essential in vitro assays, grounded in established scientific principles and regulatory expectations.[5][6] It is designed for researchers, scientists, and drug development professionals to establish a robust preclinical data package for NCEs like (5,6-Dichloropyridin-3-yl)methanamine hydrochloride.

Introduction: The Imperative of Early ADME Profiling

The journey of a new chemical entity (NCE) from a promising hit to a marketable therapeutic is fraught with challenges, with a significant percentage of candidates failing in clinical trials due to suboptimal pharmacokinetic properties.[3][7] Early and systematic in vitro ADME screening has become an indispensable strategy in drug discovery.[3][4] It provides critical insights that guide medicinal chemistry efforts, enabling a "fail fast, fail cheap" approach and ensuring that only the most viable candidates, such as (5,6-Dichloropyridin-3-yl)methanamine hydrochloride, advance to more resource-intensive in vivo studies.[1][8]

This guide will delineate the core in vitro assays necessary to build a comprehensive pharmacokinetic profile, covering physicochemical properties, permeability and absorption, metabolic stability, plasma protein binding, and potential for drug-drug interactions.

Foundational Physicochemical Characterization

The intrinsic physical and chemical properties of a drug molecule are the bedrock of its pharmacokinetic behavior, influencing everything from solubility to membrane permeability.[9][10][11]

Aqueous Solubility

A compound must be in solution to be absorbed. Therefore, determining the kinetic and thermodynamic solubility of (5,6-Dichloropyridin-3-yl)methanamine hydrochloride is a critical first step.[10][12]

Experimental Protocol: pH-Dependent Aqueous Solubility

-

Stock Solution Preparation: Prepare a 10 mM stock solution of (5,6-Dichloropyridin-3-yl)methanamine hydrochloride in dimethyl sulfoxide (DMSO).

-

Buffer Preparation: Prepare a series of buffers at physiologically relevant pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4).

-

Incubation: Add an aliquot of the DMSO stock solution to each buffer to a final concentration exceeding the expected solubility. Incubate at 37°C for 24 hours with constant agitation to reach equilibrium.

-

Sample Processing: Centrifuge the samples to pellet the undissolved compound.

-

Quantification: Analyze the supernatant for the concentration of the dissolved compound using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

Lipophilicity (LogD)

Lipophilicity, the measure of a compound's partitioning between an aqueous and a lipid phase, is a key determinant of its ability to cross biological membranes.[9][13] It is typically expressed as the distribution coefficient (LogD) at a specific pH.

Experimental Protocol: Shake-Flask Method for LogD7.4 Determination

-

Phase Preparation: Prepare a biphasic system of n-octanol and phosphate-buffered saline (PBS) at pH 7.4. Presaturate each phase with the other by vigorous mixing followed by separation.

-

Compound Addition: Add (5,6-Dichloropyridin-3-yl)methanamine hydrochloride to the biphasic system at a known concentration.

-

Equilibration: Vortex the mixture vigorously for 1 hour to ensure complete partitioning.

-

Phase Separation: Centrifuge the sample to achieve a clean separation of the aqueous and octanol layers.

-

Quantification: Determine the concentration of the compound in both the aqueous and octanol phases using LC-MS/MS.

-

Calculation: Calculate LogD7.4 as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

In Vitro Permeability and Absorption

Predicting the extent of oral absorption is a critical component of early drug development. The Caco-2 cell permeability assay is the gold standard for this purpose, as it models the human intestinal epithelium.[14][15][16][17]

Caco-2 Permeability Assay

This assay utilizes a monolayer of differentiated Caco-2 cells, which form tight junctions and express key uptake and efflux transporters, providing a comprehensive model of intestinal absorption.[15][17][18]

Experimental Workflow: Caco-2 Permeability

Caption: Caco-2 Permeability Assay Workflow.

Experimental Protocol: Bidirectional Caco-2 Permeability

-

Cell Culture: Culture Caco-2 cells on semi-permeable Transwell™ inserts for 21 days to allow for differentiation and the formation of a confluent monolayer.[14]

-

Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to confirm the integrity of the cell monolayer.[14]

-

Assay Initiation:

-

A-to-B Transport: Add (5,6-Dichloropyridin-3-yl)methanamine hydrochloride to the apical (A) side of the monolayer.

-

B-to-A Transport: In a separate set of wells, add the compound to the basolateral (B) side.

-

-

Incubation and Sampling: Incubate the plates at 37°C. At designated time points (e.g., 2 hours), collect samples from the receiver compartment (B for A-to-B, A for B-to-A).

-

Quantification: Analyze the concentration of the compound in the collected samples using LC-MS/MS.

-

Data Analysis:

-

Calculate the apparent permeability coefficient (Papp) for both directions.

-

Determine the efflux ratio (ER) by dividing the Papp (B-to-A) by the Papp (A-to-B). An ER > 2 suggests the involvement of active efflux transporters.[18]

-

In Vitro Metabolism

The liver is the primary site of drug metabolism, and understanding a compound's metabolic stability is crucial for predicting its in vivo half-life and potential for drug-drug interactions.[19][20][21]

Metabolic Stability in Human Liver Microsomes (HLM)

HLMs are a subcellular fraction containing a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the majority of phase I metabolic reactions.[22]

Experimental Protocol: HLM Metabolic Stability

-

Reaction Mixture Preparation: In a 96-well plate, combine (5,6-Dichloropyridin-3-yl)methanamine hydrochloride (typically at 1 µM) with human liver microsomes (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4).[23]

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Reaction Initiation: Initiate the metabolic reaction by adding the cofactor NADPH (1 mM final concentration).[20][23]

-

Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).[23]

-

Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

-

LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound.

-

Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of this line is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).[24]

Metabolic Stability in Cryopreserved Human Hepatocytes

Hepatocytes are intact liver cells that contain both phase I and phase II metabolic enzymes, offering a more comprehensive model of hepatic metabolism.[7][22]

Experimental Protocol: Hepatocyte Metabolic Stability

-

Hepatocyte Preparation: Thaw cryopreserved human hepatocytes and dilute them to a final concentration of 0.5 x 10^6 viable cells/mL in supplemented Williams' Medium E.[7]

-

Incubation: Add the hepatocyte suspension to a 12-well plate containing (5,6-Dichloropyridin-3-yl)methanamine hydrochloride.[7]

-

Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), remove aliquots and quench the metabolic activity with ice-cold acetonitrile.[7][25]

-

Sample Processing and Analysis: Process the samples as described for the HLM assay and analyze by LC-MS/MS.

-

Data Analysis: Calculate the in vitro half-life and intrinsic clearance as previously described.[25]

Table 1: Representative In Vitro Metabolic Stability Data

| Parameter | Human Liver Microsomes | Human Hepatocytes |

| In Vitro t1/2 (min) | 45 | 90 |

| CLint (µL/min/mg protein or 10^6 cells) | 15.4 | 8.7 |

| Predicted In Vivo Clearance | Moderate | Low to Moderate |

In Vitro Distribution: Plasma Protein Binding (PPB)

The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, significantly impacts its distribution and availability to reach its target site.[26][27] Only the unbound fraction of a drug is pharmacologically active.[26]

Equilibrium Dialysis

Equilibrium dialysis is considered the gold standard for determining plasma protein binding as it minimizes non-specific binding.[27][28][29]

Experimental Workflow: Equilibrium Dialysis for PPB

Caption: Equilibrium Dialysis Workflow for PPB.

Experimental Protocol: Equilibrium Dialysis

-

Device Preparation: Assemble a dialysis device with a semi-permeable membrane that allows the passage of small molecules but retains proteins.

-

Sample Loading: Add human plasma spiked with (5,6-Dichloropyridin-3-yl)methanamine hydrochloride to one chamber and an equal volume of buffer to the opposing chamber.

-

Equilibration: Incubate the device at 37°C with gentle rotation for 4-6 hours to allow the unbound drug to reach equilibrium across the membrane.[28]

-

Sampling: After incubation, collect aliquots from both the plasma and buffer chambers.

-

Quantification: Determine the concentration of the compound in both aliquots using LC-MS/MS.

-

Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Table 2: Representative Plasma Protein Binding Data

| Species | Fraction Unbound (fu) | % Bound |

| Human | 0.05 | 95% |

| Rat | 0.08 | 92% |

| Dog | 0.12 | 88% |

Conclusion and Future Directions

The in vitro pharmacokinetic profile generated through these assays provides a robust foundation for understanding the potential in vivo behavior of (5,6-Dichloropyridin-3-yl)methanamine hydrochloride. This data is instrumental in guiding lead optimization, selecting appropriate species for in vivo toxicology studies, and predicting human pharmacokinetics.[1][8] Should these initial studies indicate potential liabilities, such as high metabolic clearance or extensive efflux, further mechanistic studies, including reaction phenotyping to identify specific CYP enzymes and transporter interaction assays, would be warranted. This iterative process of in vitro characterization and structural modification is central to the successful development of novel therapeutics.

References

-

2017 FDA Guidance: Many In Vitro DDI Evaluations Should Precede FIH Studies. (n.d.). Premier Consulting. Retrieved from [Link]

-

In Vitro ADME. (n.d.). Selvita. Retrieved from [Link]

-

Cutting-edge plasma protein binding & blood partitioning assays for drug development. (n.d.). Nuvisan. Retrieved from [Link]

-

Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024, March 6). Sygnature Discovery. Retrieved from [Link]

-

In Vitro ADME. (n.d.). BioDuro. Retrieved from [Link]

-

ICH M12 Drug Interaction Final Guidance – In Vitro DDI Assessments. (2024, October 9). FDA. Retrieved from [Link]

-

Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. (n.d.). Creative Biolabs. Retrieved from [Link]

-

In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry. (2017, October 25). Federal Register. Retrieved from [Link]

-

Caco-2 cell permeability assays to measure drug absorption. (2005, August 15). PubMed. Retrieved from [Link]

-

Guidance Snapshot: In Vitro Drug Interaction Studies Cytochrome P450 Enzyme. (n.d.). FDA. Retrieved from [Link]

-

Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective. (n.d.). PMC. Retrieved from [Link]

-

In Vitro screening. (n.d.). IQVIA Laboratories. Retrieved from [Link]

-

Optimise ADME properties: In vitro DMPK solutions for drug discovery. (n.d.). Nuvisan. Retrieved from [Link]

-

Caco-2 Permeability Assay. (n.d.). Evotec. Retrieved from [Link]

-

Plasma Protein Binding. (n.d.). QPS Custom-Built Research. Retrieved from [Link]

-

Plasma Protein Binding Assay. (n.d.). Creative Bioarray. Retrieved from [Link]

-

Characterization of Physicochemical Properties. (n.d.). Pace Analytical. Retrieved from [Link]

-

Caco-2 cell permeability assays to measure drug absorption. (2017, November 2). ResearchGate. Retrieved from [Link]

-

Assays | ADMET & DMPK | Caco-2 Permeability. (n.d.). Concept Life Sciences. Retrieved from [Link]

-

Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances. (n.d.). Pharmaron. Retrieved from [Link]

-

Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data. (n.d.). PMC. Retrieved from [Link]

-

In vitro protein binding of liraglutide in human plasma determined by reiterated stepwise equilibrium dialysis. (2013, July 12). PMC. Retrieved from [Link]

-

How to Conduct an In Vitro Metabolic Stability Study. (2025, May 29). Patsnap Synapse. Retrieved from [Link]

-

Analysis of Physicochemical Properties for Drugs of Natural Origin. (n.d.). ACS Publications. Retrieved from [Link]

-

Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. (n.d.). Beckman Coulter. Retrieved from [Link]

-

Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. (2006, April 19). ResearchGate. Retrieved from [Link]

-

In Vivo and In Vitro Pharmacokinetic Studies of a Dual Topoisomerase I/II Inhibitor. (2025, March 12). MDPI. Retrieved from [Link]

-

Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. (2006, July 15). PubMed. Retrieved from [Link]

-

In Vitro Biotransformation in Drug Discovery. (2018, September 19). IntechOpen. Retrieved from [Link]

-

(PDF) In vitro models to determine the pharmacokinetic parameters. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. selvita.com [selvita.com]

- 2. In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 3. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]

- 4. labs.iqvia.com [labs.iqvia.com]

- 5. IN VITRO DDI STUDIES - 2017 FDA Guidance: Many In Vitro DDI Evaluations Should Precede FIH Studies [drug-dev.com]

- 6. Federal Register :: In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability [federalregister.gov]

- 7. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - JP [thermofisher.com]

- 8. nuvisan.com [nuvisan.com]

- 9. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 10. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 11. Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances [langhuapharma.com]

- 12. pacelabs.com [pacelabs.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. enamine.net [enamine.net]

- 15. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]

- 18. Caco-2 Permeability | Evotec [evotec.com]

- 19. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 20. if-pan.krakow.pl [if-pan.krakow.pl]

- 21. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. In Vitro Biotransformation in Drug Discovery | IntechOpen [intechopen.com]

- 23. beckman.com [beckman.com]

- 24. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]

- 25. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific - TW [thermofisher.com]

- 26. nuvisan.com [nuvisan.com]

- 27. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 28. qps.com [qps.com]

- 29. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

The Strategic Role of (5,6-Dichloropyridin-3-yl)methanamine Hydrochloride in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(5,6-Dichloropyridin-3-yl)methanamine hydrochloride has emerged as a critical building block in medicinal chemistry, offering a versatile scaffold for the synthesis of complex molecular architectures targeting a range of therapeutic areas. Its unique substitution pattern on the pyridine ring provides a valuable starting point for the development of novel active pharmaceutical ingredients (APIs), particularly in the realm of kinase inhibitors. This in-depth technical guide provides a comprehensive overview of the synthesis, key applications, and recent advancements related to this important chemical entity.

Physicochemical Properties and Structural Features

(5,6-Dichloropyridin-3-yl)methanamine hydrochloride is a stable, solid compound. The presence of two chlorine atoms on the pyridine ring at positions 5 and 6, electron-withdrawing groups, significantly influences the molecule's reactivity and provides handles for further chemical modifications. The aminomethyl group at the 3-position serves as a key point for derivatization, allowing for the introduction of various pharmacophoric elements.

| Property | Value |

| CAS Number | 1428532-85-7 |

| Molecular Formula | C₆H₇Cl₃N₂ |

| Molecular Weight | 213.49 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in polar organic solvents |

Synthesis of (5,6-Dichloropyridin-3-yl)methanamine Hydrochloride: A Step-by-Step Protocol

The most common and efficient route for the synthesis of (5,6-Dichloropyridin-3-yl)methanamine hydrochloride involves the reduction of the corresponding nitrile, 5,6-dichloronicotinonitrile. This transformation can be achieved through various reduction methods, with catalytic hydrogenation being a preferred approach for its scalability and cleaner reaction profile.

Synthetic Pathway Overview

The synthesis typically begins with a commercially available dichloropyridine derivative which is then converted to the key nitrile intermediate. The subsequent reduction of the nitrile group yields the desired primary amine, which is then converted to its hydrochloride salt for improved stability and handling.

Caption: General synthetic pathway for (5,6-Dichloropyridin-3-yl)methanamine hydrochloride.

Experimental Protocol: Catalytic Hydrogenation of 5,6-Dichloronicotinonitrile

This protocol describes a representative procedure for the synthesis of (5,6-Dichloropyridin-3-yl)methanamine hydrochloride via catalytic hydrogenation.

Materials:

-

5,6-Dichloronicotinonitrile

-

Raney® Nickel (50% slurry in water)[1]

-

Methanol or Ethanol

-

Ammonia solution (optional)

-

Hydrogen gas

-

Hydrochloric acid (ethanolic solution)

-

Celite®

Procedure:

-

Catalyst Preparation: In a suitable hydrogenation vessel, Raney® Nickel catalyst is washed several times with the chosen alcohol solvent to remove residual water.[1]

-

Reaction Setup: The washed Raney® Nickel is suspended in the alcohol solvent under an inert atmosphere (e.g., nitrogen or argon). 5,6-Dichloronicotinonitrile is then added to the slurry. An optional addition of a small amount of ammonia solution can help to suppress the formation of secondary amine byproducts.[1]

-

Hydrogenation: The reaction vessel is sealed and purged with hydrogen gas. The mixture is then stirred vigorously under a hydrogen atmosphere (typically 50 psi or balloon pressure) at room temperature.[1]

-

Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is completely consumed.

-

Work-up: Upon completion, the reaction mixture is carefully filtered through a pad of Celite® to remove the catalyst. The filtrate is then concentrated under reduced pressure.

-

Salt Formation: The resulting crude (5,6-Dichloropyridin-3-yl)methanamine is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate), and a solution of hydrochloric acid in ethanol is added dropwise with stirring.

-

Isolation: The precipitated (5,6-Dichloropyridin-3-yl)methanamine hydrochloride is collected by filtration, washed with a cold, non-polar solvent (e.g., hexane), and dried under vacuum to yield the final product.

Causality Behind Experimental Choices:

-

Raney® Nickel: This catalyst is chosen for its high activity and selectivity in nitrile reductions under relatively mild conditions.[1]

-

Ammonia: The addition of ammonia can prevent the formation of secondary amines, a common side reaction in nitrile reductions, by competing for reaction with the intermediate imine.

-

Hydrochloride Salt: The conversion to the hydrochloride salt enhances the stability and improves the handling characteristics of the amine product, which can be prone to oxidation and degradation.

Applications in Drug Discovery: A Key Building Block for Kinase Inhibitors

(5,6-Dichloropyridin-3-yl)methanamine hydrochloride is a valuable synthon in the development of kinase inhibitors, particularly those targeting the Janus kinase (JAK) family. The dichloropyridine core can serve as a scaffold that orients key pharmacophoric groups for optimal interaction with the ATP-binding site of the kinase.

Role in the Synthesis of JAK Inhibitors

The JAK-STAT signaling pathway is a critical regulator of immune responses, and its dysregulation is implicated in various autoimmune and inflammatory diseases.[2] Consequently, inhibitors of JAKs have emerged as a significant class of therapeutic agents. The aminomethyl group of (5,6-Dichloropyridin-3-yl)methanamine provides a convenient attachment point for building out the rest of the inhibitor molecule, often through amide bond formation or other coupling reactions.

Caption: General scheme for the use of (5,6-Dichloropyridin-3-yl)methanamine in the synthesis of JAK inhibitors.

Structure-Activity Relationship (SAR) Insights